An In-depth Technical Guide to 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1)
An In-depth Technical Guide to 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-methoxyphenoxy)benzenesulfonyl chloride, a key building block in synthetic chemistry. While detailed experimental data for this specific compound is limited in peer-reviewed literature, this document synthesizes available information with established chemical principles to offer valuable insights for its handling, synthesis, and application.
Core Molecular Identity and Properties
4-(4-methoxyphenoxy)benzenesulfonyl chloride is a diaryl ether derivative functionalized with a sulfonyl chloride group. This bifunctional nature makes it a valuable intermediate for introducing the 4-(4-methoxyphenoxy)phenylsulfonyl moiety into larger molecules, a common strategy in the development of new pharmaceutical and agrochemical agents.
Physicochemical Data
While experimentally determined physical constants such as melting and boiling points are not widely published, a summary of its known and computationally predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 370065-09-1 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₁ClO₄S | Commercial Suppliers |
| Molecular Weight | 298.74 g/mol | Commercial Suppliers |
| Purity | ≥95% (typically available) | |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | |
| Predicted LogP | 3.415 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 4 |
Predicted Spectroscopic Characteristics
For structural confirmation, the following spectral characteristics are predicted based on the molecule's constitution.
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¹H NMR (in CDCl₃):
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A singlet around 3.8 ppm corresponding to the methoxy (-OCH₃) protons.
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A series of doublets and multiplets in the aromatic region (approximately 6.9-8.0 ppm). The protons on the methoxy-substituted ring will appear more upfield compared to those on the sulfonyl chloride-bearing ring due to the electron-donating effect of the methoxy group. The protons ortho to the sulfonyl chloride group are expected to be the most downfield due to its strong electron-withdrawing nature.
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¹³C NMR (in CDCl₃):
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A signal for the methoxy carbon around 55-56 ppm.
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Multiple signals in the aromatic region (approximately 115-160 ppm). The carbon attached to the sulfur atom will be significantly downfield.
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Infrared (IR) Spectroscopy:
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Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, expected around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively.[1]
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C-O-C stretching vibrations for the diaryl ether linkage.
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Aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
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Common fragmentation patterns would involve the loss of the chlorine atom (-35 Da) and the SO₂Cl group.
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Synthesis and Handling
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl chloride.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on general procedures for similar reactions. It should be performed with all appropriate safety precautions by trained personnel.
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Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Charge the flask with 4-methoxydiphenyl ether (1.0 eq) dissolved in a suitable inert solvent such as dichloromethane (DCM).
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Chlorosulfonation: Cool the solution to 0°C using an ice bath. Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
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Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Safety and Handling
Aryl sulfonyl chlorides are hazardous compounds requiring careful handling.
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Corrosive: Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment, often at refrigerated temperatures (2-8°C).
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Lachrymator: The vapors can be irritating to the eyes and respiratory system. All handling should be performed in a well-ventilated fume hood.
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Accidental Exposure: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in case of significant exposure.
Reactivity and Applications in Drug Development
The primary utility of 4-(4-methoxyphenoxy)benzenesulfonyl chloride lies in its reactivity as an electrophile at the sulfur center. The sulfonyl chloride is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.
Formation of Sulfonamides
The most prominent reaction of this compound is its condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast number of therapeutic agents.
Caption: General reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with an amine.
Rationale in Drug Discovery
The 4-(4-methoxyphenoxy)phenylsulfonyl scaffold is of interest to medicinal chemists for several reasons:
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Diaryl Ether Motif: This structure is present in numerous biologically active compounds and can contribute to favorable binding interactions with protein targets. It often imparts a degree of conformational rigidity.
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Sulfonamide Group: As a versatile hydrogen bond donor and acceptor, the sulfonamide group can form crucial interactions with biological macromolecules. Its presence can also favorably modulate physicochemical properties such as solubility and metabolic stability.
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Synthetic Versatility: This compound serves as a versatile intermediate, allowing for the systematic synthesis of libraries of novel sulfonamides for screening in drug discovery programs.[2][3] Potential therapeutic areas where derivatives might be explored include oncology, infectious diseases, and inflammatory conditions.
Conclusion
4-(4-methoxyphenoxy)benzenesulfonyl chloride is a valuable, albeit not extensively documented, chemical intermediate. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications, particularly in the synthesis of novel sulfonamides for drug discovery. By combining the available data with established principles of chemical reactivity and safety, researchers can effectively and safely incorporate this building block into their synthetic endeavors.
References
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J&K Scientific. 4-(4-Methoxyphenoxy)benzenesulfonyl chloride | 370065-09-1. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
